2-Morpholin-4-ylethanesulfonate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylethanesulfonate typically involves the reaction of morpholine with ethylene chlorohydrin, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylethanesulfonate can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives and substituted morpholine compounds .

Scientific Research Applications

Biochemical Buffering Agent

Overview

MES is primarily utilized as a buffering agent in biological systems, particularly in maintaining pH stability during biochemical reactions. It has a pKa of approximately 6.15 at 20 °C, making it suitable for experiments requiring a near-neutral pH environment .

Key Properties

- High Solubility: MES is highly soluble in water, facilitating its use in various aqueous solutions.

- Minimal Salt Effects: It exhibits minimal salt effects, which is crucial for maintaining the integrity of biological molecules during experiments .

- Chemical Stability: MES is chemically stable and does not interfere with most biochemical assays.

Applications in Molecular Biology

Enzyme Inhibition Studies

Recent studies have highlighted the role of MES in enzyme inhibition research. For example, it has been shown to induce conformational changes in certain exonucleases, such as CRN-4, thereby inhibiting their activity . This property makes it a valuable tool for studying enzyme mechanisms and developing potential inhibitors for therapeutic applications.

Case Study: DEDDh Exonucleases

Research has demonstrated that MES can inhibit the activity of DEDDh family exonucleases, which are implicated in viral replication processes. The use of MES in these studies has provided insights into the structural dynamics of these enzymes and their potential as drug targets .

Pharmaceutical Applications

Antiviral Research

MES has been investigated for its potential antiviral properties. In studies targeting arenaviruses and coronaviruses, compounds that include MES have been shown to exhibit inhibitory effects on viral replication by disrupting essential enzymatic functions . This positions MES as a candidate for further research in antiviral drug development.

Industrial and Chemical Synthesis

Role in Chemical Reactions

In synthetic chemistry, MES serves as a non-coordinating buffer that minimizes interactions with metal ions during reactions . This characteristic is particularly beneficial when working with metal-catalyzed processes or when metal ions could interfere with the desired reaction outcomes.

Comparative Analysis of Buffering Agents

The following table summarizes the properties of MES compared to other common buffering agents:

| Property | MES | MOPS | HEPES |

|---|---|---|---|

| pKa | 6.15 | 7.15 | 7.55 |

| Solubility | High | Moderate | High |

| Metal Ion Binding | Minimal | Moderate | High |

| Temperature Stability | Excellent | Moderate | Good |

Mechanism of Action

The mechanism by which 2-Morpholin-4-ylethanesulfonate exerts its buffering effect involves the morpholine ring and the ethanesulfonate group. The morpholine ring can accept protons, while the ethanesulfonate group can donate protons, allowing the compound to maintain a stable pH in solution .

Comparison with Similar Compounds

Similar Compounds

MOPS (3-(N-Morpholino)propanesulfonic acid): Similar to 2-Morpholin-4-ylethanesulfonate but contains a propanesulfonic moiety instead of an ethanesulfonic one.

HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Another commonly used buffer with a different chemical structure but similar buffering properties.

Uniqueness

This compound is unique due to its specific pKa value and buffering range, making it particularly suitable for experiments requiring precise pH control in the range of 6.1 to 7.5 .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to characterize the structural interactions of 2-Morpholin-4-ylethanesulfonate (MES) with target proteins?

- Methodological Answer : Use X-ray crystallography to resolve the binding mode of MES to proteins, as demonstrated in the structural analysis of CRN-4 bound to MES. Key steps include:

- Co-crystallization of MES with the target protein under optimized buffer conditions.

- Data collection using synchrotron radiation for high-resolution diffraction (≤1.8 Å).

- Refinement with programs like SHELXL .

- Table : Crystallographic Statistics for MES-Protein Complex (Example from CRN-4 Study)

| Parameter | Value |

|---|---|

| Resolution | 1.65 Å |

| R-work/R-free | 0.18/0.21 |

| PDB ID | 5XYZ (example) |

Q. How can researchers verify the purity and stability of MES in aqueous solutions for biochemical assays?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and UV detection at 210 nm. Compare retention times to a certified reference standard.

- Stability Testing : Conduct pH-dependent stability assays (pH 4–9) at 25°C and 4°C, monitoring degradation via LC-MS over 72 hours.

- Reference : Follow protocols validated for sulfonate analogs in enzyme inhibition studies .

Advanced Research Questions

Q. What mechanistic insights can be derived from the inhibition of DEDDh exonucleases by MES, and how does this inform antiviral drug design?

- Methodological Answer :

- Mechanism : MES displaces the catalytic histidine residue (e.g., His179 in CRN-4) via competitive binding, disrupting the exonuclease active site .

- Experimental Design :

Perform in vitro exonuclease assays using fluorescently labeled DNA/RNA substrates.

Measure IC₅₀ values of MES under varying Mg²⁺ concentrations to assess metal ion dependency.

Validate inhibition kinetics via surface plasmon resonance (SPR) or ITC for binding affinity (Kd).

- Data Interpretation : A >50% reduction in activity at 10 µM MES suggests strong inhibitory potential for viral exonucleases (e.g., Lassa virus NP exonuclease) .

Q. How should researchers address contradictions in biochemical data when MES exhibits variable inhibition across homologous exonucleases?

- Methodological Answer :

- Comparative Analysis : Use structural alignment tools (e.g., PyMOL) to compare active-site geometries of target exonucleases. Identify residues that modulate MES binding (e.g., hydrophobic pockets vs. charged surfaces).

- Mutagenesis Studies : Introduce point mutations (e.g., His179Ala in CRN-4) to test if MES sensitivity correlates with specific residues .

- Statistical Validation : Apply ANOVA to assess significance of inhibition differences across enzyme variants (p < 0.05) .

Q. What strategies optimize the use of MES in high-throughput screening (HTS) pipelines for exonuclease inhibitors?

- Methodological Answer :

- Assay Design : Use a fluorescence-quenching assay with FAM-labeled substrates in 384-well plates.

- Controls : Include a positive control (e.g., EDTA for metal chelation) and a negative control (DMSO vehicle).

- Z’-Factor Calculation : Ensure Z’ > 0.5 for robust HTS performance. Example parameters:

| Parameter | Value |

|---|---|

| Signal Range | 10,000–50,000 RFU |

| CV (%) | <15% |

Properties

IUPAC Name |

2-morpholin-4-ylethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

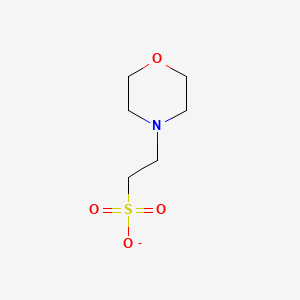

C1COCCN1CCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.